molecular formula C19H21BCl2O3 B2358714 1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246779-56-4

1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B2358714
CAS No.: 2246779-56-4
M. Wt: 379.08
InChI Key: JXASGTYWJGICQR-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a useful research compound. Its molecular formula is C19H21BCl2O3 and its molecular weight is 379.08. The purity is usually 95%.
BenchChem offers high-quality 1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that boron reagents like this compound are often used in suzuki–miyaura (sm) cross-coupling reactions . The targets in such reactions are typically carbon atoms in organic molecules where new carbon-carbon bonds are formed .

Mode of Action

In the context of SM cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In transmetalation, the organoboron compound transfers an organic group from boron to palladium .

Biochemical Pathways

The compound’s role in biochemical pathways is primarily associated with its use in SM cross-coupling reactions to form new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various downstream effects depending on the specific molecules being synthesized .

Pharmacokinetics

As a boron reagent, it’s likely to be involved in reactions rather than being absorbed and distributed in a biological system .

Result of Action

The result of the compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level depending on the specific molecules being synthesized .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the SM cross-coupling reactions in which it participates are known to be mild and functional group tolerant . This suggests that the compound can remain stable and effective under a variety of conditions .

Properties

IUPAC Name

2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-5-7-15(11-14)23-12-13-8-9-16(21)17(22)10-13/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXASGTYWJGICQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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